1-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide
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Overview
Description
1-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
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Scientific Research Applications
Novel Anticancer Activities
A study focused on the synthesis of novel pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxides, which share a structural relation to the compound , demonstrated reasonable to moderate anticancer activity against various human cancer cell lines including HCT-116, MCF-7, and HeLa. The research highlights the potential of these compounds in anticancer applications, supported by extensive spectroscopic data including COSY, ROESY, and HMBC, alongside elemental analyses and MS spectrometry (J. Sławiński et al., 2015).
Synthesis for Antihypertensive Applications
Another study explored the synthesis of pyrido-1,2,4-thiadiazines related to antihypertensive 1,2,4-benzothiadiazine-1,1-dioxides, indicating a potential application of such compounds in treating hypertension. The research detailed a process involving oxidation and subsequent synthesis steps to produce novel 1,1-dioxide and 5-oxide derivatives, further contributing to the development of antihypertensive medications (Colin G. Neill et al., 1998).
Pharmacological Evaluation of Isomers
The pharmacological evaluation of R- and S-enantiomers of derivatives structurally related to the compound of interest revealed differences in activity on pancreatic B-cells and vascular smooth muscle cells. These findings suggest potential for developing tissue-selective ATP-sensitive potassium channel openers, a key target in pharmacology for conditions such as diabetes and hypertension (S. Khelili et al., 1999).
Antimicrobial Activity
Research into the antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, which is structurally akin to the specified compound, has shown effectiveness against a range of microbial threats. This investigation outlines the potential use of these compounds in antimicrobial treatments, highlighting the versatility of the pyridothiadiazine structure in addressing infectious diseases (T. El‐Emary et al., 2002).
Potassium Channel Openers
A series of 3-alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides, resembling the compound of interest, were synthesized and tested for their potential as K(ATP) channel openers on various tissues. These compounds exhibited clear vasorelaxant properties and might serve as a basis for developing new therapeutic agents targeting vascular disorders (B. Pirotte et al., 2000).
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been studied for their antibacterial activity and their interaction with ct-dna .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives exhibit various biological activities due to the presence of n–c–s– moiety . The antibacterial activity of these compounds has been found to have an inhibitory effect on certain bacteria strains .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives have been increasingly investigated due to their broad spectrum of pharmacological properties .
Pharmacokinetics
It’s known that the thiadiazole derivatives, due to the presence of sulfur atom that gives high liposolubility, show oral absorption and good cell permeability leading to a good bioavailability .
Result of Action
It’s known that 1,3,4-thiadiazole derivatives have been found to have an inhibitory effect on certain bacteria strains .
Action Environment
It’s known that the substitution of a homocyclic ring with a heterocycle makes the synthesis of different analogs possible which interact more with the receptors .
Properties
IUPAC Name |
[1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-13-6-8-14(9-7-13)22-16-15(5-4-10-19-16)26(24,25)17(20-22)18(23)21-11-2-3-12-21/h4-10H,2-3,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQFEKNGCMWBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)C(=N2)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.